molecular formula C18H24N2O4 B3027210 Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate CAS No. 1251012-85-7

Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate

Cat. No.: B3027210
CAS No.: 1251012-85-7
M. Wt: 332.4
InChI Key: CLHYNZFUPVRQML-UHFFFAOYSA-N
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Description

Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its spirocyclic structure, which includes a tert-butyl group, a benzyloxycarbonylamino group, and an aza-spirohexane core. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Aza-Spirohexane Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group.

    Addition of the Tert-Butyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may yield deprotected amines or reduced functional groups.

Scientific Research Applications

Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate has gained significant attention in scientific research due to its potential biological activity and applications in various fields. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate include:

    Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-4-carboxylate: Differing by the position of the carboxylate group.

    Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-6-carboxylate: Another positional isomer with the carboxylate group at a different position.

Uniqueness

The uniqueness of tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2

Properties

IUPAC Name

tert-butyl 2-(phenylmethoxycarbonylamino)-5-azaspiro[2.3]hexane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-11-18(12-20)9-14(18)19-15(21)23-10-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHYNZFUPVRQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC2NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301113081
Record name 5-Azaspiro[2.3]hexane-5-carboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251012-85-7
Record name 5-Azaspiro[2.3]hexane-5-carboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251012-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.3]hexane-5-carboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate
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